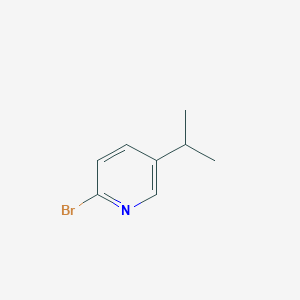

2-Bromo-5-isopropylpyridine

Descripción

Significance of Pyridine (B92270) Scaffolds in Bioactive Molecules

The pyridine nucleus is often described as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of FDA-approved drugs and biologically active compounds. ajrconline.org Its incorporation into molecular structures is a key strategy in drug discovery. ajrconline.org The presence of the nitrogen atom in the aromatic ring imparts unique properties, such as the ability to act as a hydrogen bond acceptor and to influence the polarity and solubility of a molecule, which can improve the pharmacokinetic profile of a potential drug. ajrconline.org

Pyridine derivatives have demonstrated a vast range of biological activities, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties. nih.govtandfonline.comresearchgate.net This therapeutic potential has driven extensive research into the synthesis of novel pyridine-based compounds to address various diseases. sciencepublishinggroup.com

Overview of Halogenated Pyridines in Synthetic Chemistry

Halogenated pyridines are crucial building blocks in organic synthesis, serving as versatile intermediates for the creation of more complex molecules for the pharmaceutical and agrochemical industries. nih.govnih.gov The carbon-halogen bond on the pyridine ring provides a reactive site for a variety of chemical transformations. nih.gov

However, the synthesis of halopyridines can be challenging. The pyridine ring is an electron-deficient system, which makes it less reactive towards common electrophilic aromatic substitution reactions that are typically used for halogenating arenes. nih.govyoutube.com Consequently, these reactions often necessitate harsh conditions, such as high temperatures or the use of strong acids. nih.govyoutube.com Researchers have developed various strategies to overcome these challenges, including the use of pyridine N-oxides or specialized reagents to achieve highly regioselective halogenation under milder conditions. nih.gov The resulting halopyridines are invaluable for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of new carbon-carbon bonds. rsc.org

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-5-propan-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(2)7-3-4-8(9)10-5-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQFSODNIHJIEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801299381 | |

| Record name | 2-Bromo-5-(1-methylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801299381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142197-16-7 | |

| Record name | 2-Bromo-5-(1-methylethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142197-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-(1-methylethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801299381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 5 Isopropylpyridine

Strategies for Regioselective Bromination of Isopropylpyridines

Achieving regioselectivity in the bromination of isopropylpyridines is a critical challenge. The position of the bulky isopropyl group and the electronic nature of the pyridine (B92270) ring influence the site of bromination.

Direct Bromination Approaches

Direct bromination of a pyridine ring can be a straightforward method, though it often requires careful control of reaction conditions to achieve the desired regioselectivity. For instance, the direct bromination of 3-isopropylpyridine would be expected to yield a mixture of products, with the electronic and steric effects of the isopropyl group directing the incoming electrophile.

The bromination of pyridine derivatives can be influenced by the activating or deactivating nature of the substituents. In a related example, the direct bromination of 3-isopropylphenol (B134271) highlights the directing effect of the hydroxyl group, favoring substitution at the ortho and para positions. The bulky isopropyl group provides steric hindrance that further influences the regioselectivity, favoring the para-substituted product. Similar principles apply to the bromination of isopropylpyridines, where the position of the isopropyl group on the pyridine ring will dictate the favored position of bromination.

The use of N-bromosuccinimide (NBS) is a common strategy for the bromination of aromatic and heterocyclic compounds. For example, the synthesis of 2-isopropylamino-5-bromopyrimidine is achieved by reacting 2-isopropylaminopyrimidine with NBS in acetic acid. prepchem.com This method provides the desired product in high yield, demonstrating the effectiveness of NBS for regioselective bromination. prepchem.com

Palladium-Catalyzed Bromination Routes

Palladium-catalyzed reactions offer a powerful tool for the regioselective functionalization of heterocyclic compounds. These methods often proceed under mild conditions and exhibit high functional group tolerance. Palladium-catalyzed bromination can be particularly useful when direct bromination methods lack selectivity or require harsh conditions.

One such approach involves a cascade reaction, for instance, a palladium-catalyzed bromination/cross-coupling of 2-alkynyl arylazides with KSCN, where N-bromosuccinimide (NBS) plays a crucial role. rsc.org While not directly applied to isopropylpyridine, this methodology showcases the potential of palladium catalysis in facilitating bromination and subsequent C-C or C-heteroatom bond formation in a single pot. rsc.orgrsc.org

Furthermore, palladium-catalyzed Suzuki-Miyaura coupling reactions of bromo-substituted indazoles have been successfully performed, indicating the utility of palladium catalysis in the functionalization of nitrogen-containing heterocycles. semanticscholar.org These examples suggest that a similar palladium-catalyzed approach could be developed for the regioselective bromination of isopropylpyridines, potentially starting from a suitable precursor that can undergo a directed C-H activation/bromination sequence.

Isopropyl Group Introduction Techniques on Bromopyridine Scaffolds

An alternative synthetic strategy involves introducing the isopropyl group onto a pre-functionalized bromopyridine ring. This approach can offer better control over the final product's regiochemistry.

Grignard Reagent-Mediated Alkylation

Grignard reagents are highly reactive organometallic compounds widely used for the formation of carbon-carbon bonds. sigmaaldrich.comijpsm.com The reaction of a bromopyridine with an isopropyl Grignard reagent, such as isopropylmagnesium chloride or bromide, is a viable method for introducing the isopropyl group. google.comadichemistry.com This reaction typically proceeds via a Kumada-type cross-coupling reaction, often catalyzed by a transition metal like nickel or palladium. wikipedia.orgorganic-chemistry.org

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide. wikipedia.org Nickel and palladium catalysts are commonly employed, with a variety of phosphine (B1218219) ligands used to stabilize the catalyst and promote the reaction. wikipedia.org The choice of catalyst and reaction conditions can be crucial for achieving high yields and minimizing side reactions. rhhz.net

For example, a patent describes the preparation of 2-bromo-5-formylpyridine by reacting 2,5-dibromopyridine (B19318) with a Grignard reagent like isopropylmagnesium chloride, followed by quenching with DMF. google.com This indicates the feasibility of using Grignard reagents for selective functionalization of dihalogenated pyridines.

Functional Group Interconversion Strategies

Functional group interconversion (FGI) provides another avenue for the synthesis of 2-bromo-5-isopropylpyridine. ic.ac.ukub.eduimperial.ac.uk This strategy involves starting with a bromopyridine bearing a functional group that can be converted into an isopropyl group.

One potential pathway involves the reduction of a suitable precursor. For instance, a 2-bromo-5-(prop-1-en-2-yl)pyridine (B3242462) could be hydrogenated to yield the desired isopropyl derivative. Another possibility is the reduction of a tertiary alcohol. For example, the reduction of 2-(2-bromo-5-pyridyl)propan-2-ol, which could be synthesized from the reaction of 2-bromo-5-acetylpyridine with a methyl Grignard reagent, would yield this compound. acs.org

A study on the synthesis of related pyridine derivatives demonstrated the reduction of a hydroxylated analogue using triethylsilane in the presence of trifluoromethanesulfonic acid to introduce an isopropyl group. acs.org This method could potentially be adapted for the synthesis of this compound.

Multi-Step Synthesis Pathways from Precursors

The synthesis of this compound can also be accomplished through multi-step reaction sequences starting from readily available precursors. These pathways often involve a combination of the strategies discussed above.

One possible route could begin with the synthesis of a bromopyridine derivative, such as 2-bromopyridine (B144113) or 2-bromo-5-chloropyridine (B189627), followed by the introduction of the isopropyl group. The synthesis of 2-bromopyridine can be achieved from 2-aminopyridine (B139424) via a Sandmeyer-type reaction. google.comorgsyn.org Similarly, 2-bromo-5-chloropyridine can be synthesized from 2-amino-5-chloropyridine. chemicalbook.com

Another approach could involve starting with a pyridine derivative that already contains the isopropyl group and then introducing the bromine atom. For example, the synthesis could start from 3-isopropylpyridine, followed by a regioselective bromination at the 2-position.

A patent for the preparation of 5-bromo-2-chloroisonicotinic acid describes a displacement method to prepare 5-bromo-2-chloropyridine (B1630664) from 2,5-dichloropyridine. google.com This intermediate could then potentially be functionalized to introduce the isopropyl group.

The following table summarizes some of the key reactions and precursors involved in the synthesis of this compound and related compounds:

| Starting Material | Reagent(s) | Product | Reaction Type |

| 2-Amino-5-chloropyridine | HBr, Br₂, NaNO₂ | 2-Bromo-5-chloropyridine | Diazotization/Sandmeyer |

| 2-Aminopyridine | HBr, Br₂, NaNO₂ | 2-Bromopyridine | Diazotization/Sandmeyer |

| 2-Isopropylaminopyrimidine | N-Bromosuccinimide, Acetic Acid | 2-Isopropylamino-5-bromopyrimidine | Electrophilic Bromination |

| 2,5-Dichloropyridine | Brominating agent, Catalyst | 5-Bromo-2-chloropyridine | Halogen Exchange |

| 2,5-Dibromopyridine | Isopropylmagnesium chloride, DMF | 2-Bromo-5-formylpyridine | Grignard Reaction |

| 2-Bromo-5-acetylpyridine | Methylmagnesium bromide | 2-(2-Bromo-5-pyridyl)propan-2-ol | Grignard Addition |

| 2-(6-Fluoropyridin-3-yl)propan-2-ol | Triethylsilane, Trifluoromethanesulfonic acid | 2-Fluoro-5-isopropylpyridine | Reduction |

Synthesis from 2,5-Dibromopyridine and Alkyl Magnesium Chlorides

A primary method for synthesizing substituted pyridines involves the reaction of a dihalogenated precursor with a Grignard reagent. The synthesis of a 2-bromo-5-substituted pyridine can be efficiently achieved by reacting 2,5-Dibromopyridine with an alkyl magnesium chloride, such as isopropyl magnesium chloride. google.com This reaction proceeds via a nucleophilic substitution where the Grignard reagent selectively displaces the bromine atom at the 5-position of the pyridine ring. The difference in reactivity between the bromine atoms at the 2- and 5-positions allows for this regioselective functionalization.

The process typically involves dissolving 2,5-Dibromopyridine in an inert solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere to prevent the degradation of the highly reactive Grignard reagent. google.com The reaction is cooled before the dropwise addition of isopropyl magnesium chloride. google.com This controlled addition is crucial for managing the exothermic nature of the reaction and preventing side product formation. After the addition is complete, the mixture is stirred for an extended period to ensure the reaction goes to completion. google.com

While the direct product of this specific reaction is this compound, related syntheses showcase this methodology. For instance, in the preparation of 2-bromo-5-formylpyridine, the initial step is the reaction between 2,5-Dibromopyridine and isopropyl magnesium chloride, which forms the isopropyl-substituted intermediate before subsequent reaction with DMF. google.com

Table 1: Reaction Parameters for the Synthesis from 2,5-Dibromopyridine

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 2,5-Dibromopyridine | google.com |

| Reagent | Isopropyl magnesium chloride | google.com |

| Solvent | Tetrahydrofuran (THF) | google.com |

| Temperature | Cooled, with specific examples at 0°C, 10°C, and -15°C | google.com |

| Atmosphere | Inert gas (e.g., N₂) | google.com |

| Activation/Reaction Time | 2 to 15 hours | google.com |

Sequential Functionalization of Pyridine Derivatives

Sequential functionalization offers a versatile approach to synthesizing polysubstituted pyridines by introducing different functional groups in a stepwise manner. This strategy is particularly useful when direct methods are not feasible or lead to mixtures of isomers. For a molecule like this compound, a sequential approach might start with a different pyridine derivative and introduce the bromo and isopropyl groups in separate, controlled steps.

One powerful technique for sequential functionalization is the use of lithiated intermediates. researchgate.net For example, a dibromopyridine can undergo a halogen-lithium exchange at a specific position by using an organolithium reagent like n-butyllithium (n-BuLi). researchgate.net The position of the exchange can be controlled by temperature and the specific isomer of dibromopyridine used. The resulting pyridyllithium species is a potent nucleophile that can react with an electrophile to introduce the first functional group. researchgate.net This process can then be repeated at the second bromine position with a different electrophile, allowing for the controlled synthesis of disubstituted pyridines. researchgate.net

Integrated flow microreactor systems have been developed to enhance the efficiency and safety of such sequential reactions. researchgate.net These systems allow for precise control over reaction time and temperature, which is critical for handling unstable intermediates like pyridyllithiums and avoiding the need for cryogenic conditions often required in batch processes. researchgate.net This methodology enables the sequential introduction of two different electrophiles into a dibromopyridine framework, showcasing a sophisticated route for creating specifically substituted pyridine compounds. researchgate.net

Catalytic Approaches in this compound Synthesis

Catalysis, particularly using transition metals, is fundamental to modern organic synthesis, providing efficient and selective pathways for forming carbon-carbon and carbon-heteroatom bonds.

Role of Transition Metal Catalysts

Transition metal catalysts, especially those based on palladium (Pd), rhodium (Rh), and iridium (Ir), play a pivotal role in the synthesis and functionalization of pyridine rings. acs.orgresearchgate.net These catalysts are instrumental in cross-coupling reactions, which are widely used to form C-C bonds. For a compound like this compound, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Negishi coupling, could be envisioned. preprints.org In such a scenario, 2,5-dibromopyridine could be coupled with an isopropyl-containing organometallic reagent in the presence of a palladium catalyst to yield the desired product.

Palladium catalysts are also effective for C-H bond functionalization. acs.org For instance, a Pd(II)/Pd(0) catalytic cycle has been used to functionalize the C(sp³)–H bond in 2-isopropylpyridine (B1293918). acs.org Although this example demonstrates a reaction on a related substrate, it highlights the potential of transition metal catalysis to directly modify the isopropyl group attached to the pyridine ring or to introduce it via C-H activation.

Rhodium and iridium complexes are also employed, often in methodologies involving C-H activation and migratory insertion. acs.orgresearchgate.net These catalysts can offer different reactivity and selectivity profiles compared to palladium. The choice of metal, ligand, and reaction conditions is crucial for achieving the desired outcome in the synthesis of complex pyridine derivatives. acs.org

Table 2: Examples of Transition Metal Catalysts in Pyridine Functionalization

| Catalyst/Metal | Type of Reaction | Role/Significance | Source |

|---|---|---|---|

| Palladium (Pd) | Cross-Coupling (e.g., Negishi, Suzuki) | Facilitates C-C bond formation between a halopyridine and an organometallic reagent. | preprints.org |

| Palladium (Pd) | C-H Functionalization | Enables the direct introduction of functional groups at C-H bonds, potentially avoiding pre-functionalized starting materials. | acs.org |

| Rhodium (Rh) | C-H Activation / Migratory Insertion | Used for stereoselective functionalizations, offering alternative reaction pathways. | acs.org |

| Iridium (Ir) | C-H Activation / Asymmetric Hydrogenation | Can be used for creating chiral centers and other complex transformations. | researchgate.net |

| Scandium (Sc) | Catalytic C-H Addition | A rare-earth catalyst used for the C-H addition of pyridines to allenes, creating alkenylated pyridine derivatives. | riken.jp |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scielo.br In the synthesis of this compound and other fine chemicals, these principles are increasingly important.

Key green chemistry principles applicable to this synthesis include:

Waste Prevention: Designing syntheses to maximize the incorporation of all materials used in the process into the final product.

Atom Economy: Maximizing the efficiency of a synthetic route by ensuring that the maximum number of atoms from the reactants are incorporated into the desired product.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. scielo.br

Safer Solvents and Auxiliaries: Minimizing or avoiding the use of volatile and toxic organic solvents.

Two modern synthetic techniques that exemplify these principles are mechanochemistry and flow chemistry.

Mechanochemistry involves conducting reactions by grinding, milling, or shearing solid reactants, often in the absence of a solvent (solvent-free) or with minimal solvent (liquid-assisted grinding). scielo.br This approach can lead to higher energy efficiency, reduced waste, and sometimes different reactivity compared to traditional solution-phase synthesis. scielo.br

Flow Chemistry, particularly using microreactors, offers significant green advantages. The synthesis of disubstituted pyridines from dibromopyridines has been achieved using integrated flow microreactor systems. researchgate.net This method provides highly efficient temperature control and short residence times, which allows for reactions involving unstable intermediates to be run at higher temperatures than in batch processes, thus avoiding the need for energy-intensive cryogenic conditions (-78 °C). researchgate.net This enhances safety, reduces energy consumption, and can improve reaction yields and purity, thereby minimizing waste. researchgate.net

Table 3: Application of Green Chemistry Principles

| Green Chemistry Principle | Application in Synthetic Design | Source |

|---|---|---|

| Design for Energy Efficiency | Using flow microreactors to avoid cryogenic conditions required in traditional batch synthesis of pyridyllithiums. | researchgate.net |

| Safer Solvents and Auxiliaries | Employing mechanochemical methods (e.g., manual grinding, vortex mixing) to perform reactions solvent-free. | scielo.br |

| Waste Prevention | Flow reactors can improve yield and selectivity, reducing the formation of byproducts and separation-related waste. | researchgate.net |

| Catalysis | Using catalytic amounts of transition metals instead of stoichiometric reagents to improve atom economy and reduce waste. | scielo.br |

Reactivity and Mechanistic Studies of 2 Bromo 5 Isopropylpyridine

Nucleophilic Substitution Reactions at the Bromo-Pyridine Moiety.smolecule.comambeed.com

The bromine atom attached to the pyridine (B92270) ring in 2-Bromo-5-isopropylpyridine is susceptible to displacement by nucleophiles. smolecule.comambeed.com This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of various functional groups.

Mechanisms of Halogen Displacement

The displacement of the bromine atom in 2-halopyridines typically proceeds through a bimolecular addition-elimination mechanism, also known as the SNAr (nucleophilic aromatic substitution) pathway. benthambooks.com In this process, the nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. benthambooks.com The electron-withdrawing nitrogen atom in the pyridine ring helps to stabilize this intermediate, particularly when the substitution occurs at the 2- or 4-positions. benthambooks.com Subsequently, the bromine atom is expelled as a bromide ion, restoring the aromaticity of the ring and yielding the substituted product. The reactivity of halogens in these displacement reactions generally follows the trend I > Br > Cl > F, reflecting the strength of the carbon-halogen bond. dokumen.pub

Influence of the Isopropyl Group on Reactivity

The isopropyl group at the 5-position of the pyridine ring exerts both electronic and steric effects on the reactivity of this compound. Electronically, the isopropyl group is an electron-donating group, which can slightly decrease the electrophilicity of the pyridine ring and thus modestly reduce the rate of nucleophilic attack compared to an unsubstituted pyridine.

Sterically, the bulky nature of the isopropyl group can influence the approach of nucleophiles. While it is not directly adjacent to the reaction center at the 2-position, its presence can create some steric hindrance, potentially slowing down the reaction rate with very large nucleophiles. Conversely, in some contexts, the steric bulk of substituents can be advantageous, for instance, by influencing the regioselectivity of reactions or the conformational preferences of the resulting products. rsc.org In the case of lithiated 2-isopropylpyridine (B1293918), it has been observed that it does not readily react with pyridine electrophiles, highlighting the significant steric impact of the isopropyl group in certain reaction types. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions.smolecule.comambeed.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a valuable substrate for these transformations. smolecule.comambeed.com The bromine atom serves as a handle for the introduction of a wide array of organic fragments.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron compound with a halide, is a widely used method for the synthesis of biaryl compounds and other conjugated systems. mdpi.com this compound can be effectively coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base. nih.govrsc.org This reaction is tolerant of a wide range of functional groups and often proceeds with high yields, making it a versatile method for elaborating the structure of the pyridine core. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromo-pyridines

| Bromo-pyridine Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 2-Bromo-5-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 2-Methyl-5-(4-methylphenyl)pyridin-3-amine | Not specified | mdpi.com |

| Alkenyl Bromides | Potassium Alkyltrifluoroborates | PdCl₂(dppf)·CH₂Cl₂ | Alkenyl-substituted compounds | 49-95 | nih.gov |

| 4-Bromo-2,4'-bithiazoles | (Hetero)aryl- and Alkenyl Halides | Palladium Catalyst | 2',4-Disubstituted 2,4'-bithiazoles | Not specified | rsc.org |

This table provides illustrative examples of Suzuki-Miyaura coupling reactions and does not specifically detail reactions of this compound due to a lack of specific data in the search results. The examples demonstrate the general applicability of the reaction to similar substrates.

Other Carbon-Carbon Bond Forming Reactions (e.g., Sonogashira)

Beyond the Suzuki-Miyaura coupling, this compound is also a suitable substrate for other palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. ambeed.com The Sonogashira reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. walisongo.ac.idorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov It provides a direct route to alkynyl-substituted pyridines, which are valuable intermediates in organic synthesis. researchgate.net

Electrophilic Aromatic Substitution Pathways.smolecule.com

While the pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom, these reactions can still occur under certain conditions. The nitrogen atom deactivates the ring, particularly at the 2-, 4-, and 6-positions. Therefore, electrophilic attack is most likely to occur at the 3- and 5-positions. In the case of this compound, the 5-position is already substituted. The presence of the electron-donating isopropyl group at the 5-position and the bromine at the 2-position will influence the regioselectivity of any potential electrophilic substitution. The isopropyl group will activate the ring towards electrophilic attack, while the bromine atom will have a deactivating effect. The interplay of these electronic effects, along with steric considerations, will determine the outcome of such reactions. For instance, in related pyridine systems, electrophilic attack is directed to the least electron-deficient positions. psu.edu

Regioselectivity Considerations

The reactivity of the this compound ring is a nuanced interplay of electronic and steric effects contributed by its substituents. The nitrogen atom and the bromine atom are both electron-withdrawing, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (NAS), particularly at the positions ortho and para to the nitrogen (C2, C4, C6). wikipedia.orgmasterorganicchemistry.com The bromine at the C2 position serves as a good leaving group in NAS reactions and also directs metalation.

The isopropyl group at the C5 position exerts both electronic and steric influences. Electronically, it is a weak electron-donating group, which can subtly influence the electron density of the ring. Sterically, its bulk can hinder reactions at the adjacent C4 and C6 positions. In reactions involving 3-alkylpyridines with phenyllithium, the size of the alkyl group is a determining factor for the site of substitution. cdnsciencepub.com For less bulky groups like methyl, ethyl, and isopropyl, nucleophilic attack occurs primarily at the less hindered C2 position; however, for the much bulkier t-butyl group, the reaction shifts to the C5 position. cdnsciencepub.com

In the context of this compound, metalation reactions, such as those involving lithium or magnesium bases, are highly regioselective. Studies on the metalation of 2-isopropylpyridine have shown that deprotonation occurs at the C6 position, ortho to the nitrogen. d-nb.infoacs.org For 2-bromopyridine (B144113), halogen-metal exchange is a common pathway, converting the C-Br bond into a C-Li or C-Mg bond. wikipedia.orgresearchgate.net In 2,5-disubstituted pyridines like this compound, a competition between these pathways exists. Based on related systems like 2,5-dibromopyridine (B19318), halogen-magnesium exchange reactions using reagents like isopropylmagnesium chloride occur selectively at the C2 position. researchgate.net This suggests that functionalization via a Grignard reagent intermediate would likely happen at the C2 position after a bromine-magnesium exchange.

Table 1: Regioselectivity in Reactions of Substituted Pyridines

| Substrate | Reagent/Reaction Type | Primary Position of Attack | Key Influencing Factors | Citation |

|---|---|---|---|---|

| 3-Isopropylpyridine | Phenyllithium (Nucleophilic Substitution) | C2 | Steric hindrance at C4, activation by nitrogen at C2. | cdnsciencepub.com |

| 2-Isopropylpyridine | Potassium diisopropylamide (Metalation) | C6 | Directed ortho-metalation by nitrogen. | d-nb.inforesearchgate.net |

| 2,5-Dibromopyridine | iPrMgCl (Halogen-Metal Exchange) | C2 | Higher reactivity of the C2-Br bond towards exchange. | researchgate.net |

| 2-Bromopyridine | Butyllithium (Halogen-Metal Exchange) | C2 | Facile exchange of bromine for lithium. | wikipedia.org |

Oxidative and Reductive Transformations

Oxidation of the Isopropyl Group

The isopropyl group attached to the pyridine ring is susceptible to oxidation, with the product depending on the strength of the oxidizing agent. Milder oxidation targets the benzylic-like secondary carbon of the isopropyl moiety. This transformation would yield 2-bromo-5-acetylpyridine, a ketone. The existence of this compound confirms the viability of this oxidative pathway. nih.gov

Under more forceful oxidative conditions, using strong reagents such as potassium permanganate, the entire isopropyl group can be cleaved and oxidized to a carboxylic acid. cdnsciencepub.comgoogle.com This type of reaction is documented for other alkylpyridines, such as the oxidation of 5-ethyl-2-phenylpyridine (B8736318) to 2-phenylpyridine-5-carboxylic acid. cdnsciencepub.com For this compound, such a reaction would result in the formation of 6-bromonicotinic acid. In some specific cases involving the oxidation of 4-isopropyl-1,4-dihydropyridines, the isopropyl group can be expelled entirely due to the formation of a stable carbocation, although this is less typical for the aromatized pyridine ring itself. psu.edu

Table 2: Products of Isopropyl Group Oxidation

| Oxidizing Agent | Reaction Type | Product | Citation |

|---|---|---|---|

| Mild Oxidants (e.g., CrO₃, PCC) | Oxidation of secondary carbon | 2-Bromo-5-acetylpyridine | nih.gov |

| Strong Oxidants (e.g., KMnO₄) | Oxidative cleavage | 6-Bromonicotinic acid | cdnsciencepub.comgoogle.com |

Reduction of the Pyridine Ring

The reduction of the pyridine ring in this compound can be achieved through several methods, though the outcome is often complicated by the presence of the bromine substituent. The most common method for reducing a pyridine ring to a piperidine (B6355638) ring is catalytic hydrogenation, typically using catalysts like platinum oxide (PtO₂) or palladium on carbon (Pd/C) under hydrogen pressure. researchgate.netrsc.org However, these conditions are also effective for hydrodehalogenation. Consequently, the catalytic hydrogenation of this compound is likely to yield 5-isopropylpiperidine, with both the aromatic ring and the carbon-bromine bond being reduced. Achieving selective reduction of the ring while preserving the bromine atom is challenging and would require careful optimization of the catalyst and reaction conditions, as the C-Br bond is generally labile under these conditions. sciencemadness.org

The use of hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) is generally ineffective for the reduction of a neutral pyridine ring. sciencemadness.org These reagents can reduce the ring if it is first activated by N-alkylation to form a pyridinium (B92312) salt. sciencemadness.orgclockss.org However, even in these cases, the reduction of bromopyridinium salts can be problematic, often resulting in complex product mixtures, hydrolysis, or complete debromination of the molecule. clockss.org For instance, attempts to reduce 2-bromo-5-hydroxy-N-benzylpyridinium bromide with sodium borohydride were unsuccessful, leading to intractable mixtures. clockss.org

Table 3: Products of Pyridine Ring Reduction

| Reducing Agent/Method | Typical Conditions | Major Product | Key Considerations | Citation |

|---|---|---|---|---|

| H₂/PtO₂ or H₂/Pd-C | Catalytic Hydrogenation | 5-Isopropylpiperidine | Concomitant hydrodebromination is expected. | researchgate.netsciencemadness.org |

| Sodium Borohydride (NaBH₄) | On neutral pyridine | No reaction | Pyridine ring is not sufficiently electrophilic. | sciencemadness.org |

| Sodium Borohydride (NaBH₄) | On corresponding pyridinium salt | Complex mixtures / Debrominated products | Reaction is often unselective and can lead to loss of bromine. | clockss.org |

Applications in Advanced Organic Synthesis and Medicinal Chemistry

2-Bromo-5-isopropylpyridine as a Building Block for Complex Molecules

The chemical architecture of this compound makes it a valuable starting material for constructing intricate molecular frameworks. The presence of the bromine atom allows for a variety of coupling reactions, enabling chemists to introduce diverse functional groups and build upon the pyridine (B92270) core.

Design and Synthesis of Novel Chemical Entities

The strategic use of this compound facilitates the design and synthesis of new molecules with potential applications in various fields of chemistry. The bromo group at the 2-position of the pyridine ring is particularly amenable to substitution reactions, serving as a handle for introducing other molecular fragments. This reactivity is a cornerstone for creating novel chemical structures that may not be accessible through other synthetic routes.

For instance, in the development of inhibitors for human dihydroorotate (B8406146) dehydrogenase (DHODH), a therapeutic target, the 5-isopropyl derivative was synthesized from its hydroxylated precursor, which was created through the N-arylation of a pyrazole (B372694) with a derivative of 2-fluoropyridine. nih.govacs.org This highlights how the pyridine scaffold can be modified to produce compounds with specific biological activities. Furthermore, the synthesis of various functionalized picolines has been achieved through the bromine-magnesium exchange of 5-bromo-2-picoline, demonstrating the versatility of bromo-substituted pyridines in creating a diverse range of molecules. researchgate.net

Precursor for Bioactive Compound Libraries

In modern drug discovery, the generation of compound libraries is a key strategy for identifying new drug leads. This compound can serve as a foundational element in the synthesis of such libraries. Its ability to participate in various chemical transformations allows for the systematic creation of a multitude of related compounds, each with unique structural variations. This exploration of chemical space is essential for identifying molecules with desired biological activities. nih.govmlr.press

Research into multitarget drugs for neurodegenerative diseases has utilized hybrid molecules combining xanthine (B1682287) and dopamine (B1211576) structures. nih.gov The synthesis of these complex molecules often relies on building blocks that can be readily modified, a role that this compound and similar halogenated pyridines can fulfill. The ability to generate a library of derivatives from a common precursor allows researchers to systematically investigate structure-activity relationships.

Role in Pharmaceutical Research and Drug Discovery

The application of this compound and its derivatives extends significantly into the realm of pharmaceutical research and drug discovery. lookchem.commsesupplies.com These compounds are often classified as pharmaceutical intermediates, which are the chemical building blocks used to create active pharmaceutical ingredients (APIs). lookchem.com

Development of Therapeutic Agents Targeting the Central Nervous System

The central nervous system (CNS) is a major target for therapeutic intervention in a wide range of disorders. The development of dual A2A/A1 adenosine (B11128) receptor (AR) antagonists for treating ischemic stroke has involved the creation of novel pyridone-substituted triazolopyrimidine scaffolds. acs.org This work was inspired by existing clinical drug candidates and utilized a hybrid drug design approach. acs.org The synthesis of such complex molecules often involves multi-step sequences where halogenated pyridines can act as key intermediates. acs.org

Furthermore, research into treatments for neurodegenerative diseases like Parkinson's and Alzheimer's has focused on developing multitarget drugs. nih.gov One approach involves creating hybrid molecules that inhibit monoamine oxidase B (MAO-B) and have antagonistic properties at the A2A adenosine receptor. nih.gov The design of these molecules often starts with a core scaffold that can be systematically modified, a process where versatile building blocks are essential.

Optimization of Drug Molecules and Exploration of Chemical Space

Once a lead compound with promising biological activity is identified, the process of lead optimization begins. This involves modifying the molecule's structure to improve its potency, selectivity, and pharmacokinetic properties. The reactive nature of the bromo group in this compound allows for fine-tuning of molecular structures. mdpi.commit.edu

The exploration of chemical space is crucial for discovering new drugs, and methods are being developed to generate novel molecules with desired properties like drug-likeness and high binding affinity. mlr.press The synthesis of these computationally designed molecules relies on the availability of versatile building blocks that can be readily incorporated into complex structures.

Preclinical Research on Potential Drug Candidates

Before a new drug can be tested in humans, it must undergo extensive preclinical research. This involves in vitro and in vivo studies to assess its efficacy and safety. The synthesis of sufficient quantities of a potential drug candidate for these studies requires robust and scalable synthetic routes.

In the development of anticancer agents, for example, novel benzylidene benzofuranone analogues have been designed and synthesized. researchgate.net One of the lead compounds from this series underwent further mechanistic studies, including its effect on cell cycle and apoptosis. researchgate.net The synthesis of such compounds often involves multiple steps where intermediates like halogenated pyridines play a crucial role. Similarly, the discovery of salinosporamide A, a potent proteasome inhibitor with potential as a cancer chemotherapeutic, has spurred intense research, including the development of multiple synthetic pathways to produce this complex natural product and its analogues for further study. nih.gov

Applications in Agrochemical Research

The pyridine ring is a well-established pharmacophore in a multitude of commercially successful agrochemicals. The specific substitution pattern of this compound makes it a promising intermediate for the synthesis of new crop protection agents. The presence of the bromine atom allows for facile introduction of various functional groups through cross-coupling reactions, while the isopropyl group can influence the molecule's lipophilicity and binding affinity to biological targets.

While extensive, publicly available research detailing the direct synthesis of commercialized agrochemical active ingredients from this compound is limited, its potential as a precursor is significant. The general importance of brominated pyridines in the synthesis of pesticides is well-documented. These intermediates are crucial for constructing the core structures of many herbicides, fungicides, and insecticides.

The synthetic utility of related bromopyridine derivatives in agrochemical discovery provides a strong rationale for the exploration of this compound. For instance, various pyridine-based compounds are known to exhibit herbicidal activity by inhibiting specific enzymes in plants. The synthesis of such compounds often involves the coupling of a substituted pyridine moiety with other heterocyclic or aromatic systems.

Table 1: Potential Agrochemical Scaffolds from this compound

| Target Agrochemical Class | Synthetic Strategy | Potential Active Moiety |

| Herbicides | Suzuki or Stille coupling of the pyridine ring | Bipyridyl or phenylpyridine structures |

| Fungicides | Nucleophilic substitution of the bromine atom | Thiazole or triazole-containing pyridines |

| Insecticides | Sonogashira coupling to introduce acetylenic groups | Alkynylpyridines |

This table is illustrative and based on established synthetic routes for related pyridine compounds.

Contributions to Material Science

The unique electronic and coordination properties of the pyridine ring make it an attractive component in the design of advanced materials. The functionalization of pyridines allows for the fine-tuning of their optical, electronic, and catalytic properties. This compound serves as a key starting material for the synthesis of specialized pyridine-based functional materials.

A notable application of this compound in material science is in the synthesis of phosphine-containing ligands for catalysis and coordination chemistry. A patented process describes the synthesis of a novel phosphine (B1218219) ligand using this compound and dichlorophenylphosphine (B166023) as starting materials. google.com Such ligands can be used to create transition metal complexes with specific catalytic activities, for example, in cross-coupling reactions which are themselves fundamental to the synthesis of complex organic molecules.

The reaction of this compound to form these specialized ligands highlights its utility in creating bespoke molecules for advanced material applications. The isopropyl group can impart specific steric and electronic effects on the resulting metal complex, influencing its stability and catalytic efficiency.

Table 2: Synthesis of a Phosphine Ligand from this compound

| Reactant 1 | Reactant 2 | Product | Potential Application | Reference |

| This compound | Dichlorophenylphosphine | (5-isopropylpyridin-2-yl)phenylphosphine | Ligand for catalytic metal complexes | google.com |

Furthermore, the principles of Suzuki and other cross-coupling reactions, widely applied in the synthesis of complex organic molecules, can be employed to create pyridine-based polymers and macromolecules from this compound. mdpi.com These materials could possess interesting photophysical or electronic properties, making them suitable for applications in sensors, organic light-emitting diodes (OLEDs), or other electronic devices. The specific contribution of the isopropyl substituent would be to enhance solubility and influence the packing of the polymer chains, thereby affecting the material's bulk properties.

Spectroscopic and Computational Investigations

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the characterization of 2-Bromo-5-isopropylpyridine, offering detailed information about its atomic arrangement and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and spatial arrangement of atoms within the molecule can be determined.

While specific, detailed NMR spectral data for this compound is not extensively published, the expected chemical shifts can be inferred from data on closely related compounds such as 2-bromo-5-methylpyridine (B20793) and other substituted bromopyridines. The isopropyl group would introduce characteristic signals in both ¹H and ¹³C NMR spectra. In the ¹H NMR spectrum, a doublet for the six equivalent methyl protons and a septet for the single methine proton would be anticipated. The aromatic protons on the pyridine (B92270) ring would exhibit distinct chemical shifts influenced by the bromo and isopropyl substituents.

NMR studies are also crucial for monitoring the reactivity of this compound. For instance, in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination reactions, NMR spectroscopy can be used to track the disappearance of starting material and the appearance of product signals, thereby confirming the reaction's progress and success.

Illustrative ¹H and ¹³C NMR Data for a Related Compound: 2-Bromo-5-methylpyridine

To illustrate the type of data obtained from NMR spectroscopy, the following table presents the chemical shifts for 2-bromo-5-methylpyridine. The presence of the isopropyl group in this compound would alter these shifts and introduce additional signals as described above.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H3 | 7.45-7.50 (dd) | 141.2 |

| H4 | 7.95-8.00 (d) | 123.9 |

| H6 | 8.20-8.25 (d) | 150.1 |

| CH₃ | 2.35 (s) | 17.5 |

| C2 (C-Br) | - | 142.0 |

| C5 (C-CH₃) | - | 132.8 |

Data is illustrative for 2-bromo-5-methylpyridine and serves as a comparative example.

Computational Chemistry and Molecular Modeling

Computational chemistry provides a theoretical framework to complement experimental findings, offering predictions of molecular properties and reaction dynamics for this compound.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can determine its optimized geometry, electron density distribution, and frontier molecular orbitals (HOMO and LUMO). mdpi.com

The HOMO-LUMO energy gap, calculated using DFT, is a key indicator of chemical reactivity and the electronic excitation energies of the molecule. mdpi.com A smaller energy gap generally implies higher reactivity. For this compound, the distribution of the HOMO and LUMO orbitals would indicate the most likely sites for electrophilic and nucleophilic attack.

Computational methods, particularly DFT, are instrumental in predicting the reactivity of this compound and elucidating potential reaction mechanisms. mdpi.comnih.gov By modeling the transition states and intermediates of a chemical reaction, the activation energies and reaction pathways can be calculated. nih.gov

For instance, in the context of Suzuki cross-coupling reactions, DFT calculations can model the oxidative addition of this compound to a palladium(0) catalyst, the subsequent transmetalation with a boronic acid, and the final reductive elimination to yield the coupled product. researchgate.net These models can help in understanding the regioselectivity of reactions and the role of ligands and reaction conditions.

Computational studies on related systems have shown that the steric bulk of substituents, such as the isopropyl group, can influence the approach of reactants and the stability of transition states, thereby affecting reaction rates and outcomes.

Structure-Activity Relationship (SAR) modeling is a key aspect of medicinal chemistry and materials science that aims to correlate the chemical structure of a compound with its biological activity or physical properties. nih.govacs.org While specific SAR studies focused solely on this compound are not widely documented, the principles of SAR can be applied to understand how modifications to its structure would likely impact its function.

In a typical SAR study involving pyridine derivatives, researchers synthesize a series of analogs with varying substituents at different positions on the pyridine ring. nih.govresearchgate.net For this compound, this could involve:

Replacing the isopropyl group with other alkyl or functional groups to probe the effect of steric bulk and electronics at this position.

Substituting the bromine atom with other halogens or coupling partners to explore its role as a leaving group or a point of diversification.

The goal of such studies is to build a model that predicts how these structural changes affect a particular endpoint, such as inhibitory activity against a biological target or a specific material property. documentsdelivered.com The presence of both a modifiable isopropyl group and a reactive bromo group makes this compound a versatile scaffold for such investigations. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-5-isopropylpyridine, and how can reaction efficiency be optimized?

- Methodological Answer : this compound can be synthesized via bromination of pre-functionalized pyridine derivatives. For example, bromination of 5-isopropylpyridine using NBS (N-bromosuccinimide) in the presence of a radical initiator (e.g., AIBN) under reflux in CCl₄ or acetonitrile is a common approach . Optimization includes controlling reaction temperature (70–80°C), stoichiometric ratios (1.1–1.2 eq brominating agent), and monitoring reaction progress via TLC or GC-MS. Catalytic systems like Lewis acids (e.g., FeCl₃) may enhance regioselectivity, as seen in analogous bromopyridine syntheses .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromine deshielding effects at C2 and isopropyl group splitting at C5) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H]⁺ at m/z 230.0 for C₈H₁₀BrN).

- HPLC/GC : Purity assessment (>95%) using reverse-phase chromatography or GC with flame ionization detection .

- Elemental Analysis : Confirmation of C, H, N, and Br percentages within ±0.3% of theoretical values .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (Ar/N₂) at 2–8°C. Degradation risks include hydrolysis of the C-Br bond in humid environments and thermal decomposition above 40°C. Pre-purge storage vials with nitrogen to minimize oxidation, as recommended for similar bromopyridines .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model the electron density distribution and frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example:

- C-Br Bond Activation : Calculate bond dissociation energies (BDEs) to compare with experimental activation barriers in Suzuki-Miyaura couplings .

- Regioselectivity : Analyze electrostatic potential maps to identify electrophilic/nucleophilic sites. Exact exchange functionals (e.g., Becke’s hybrid) improve accuracy for halogenated systems .

- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate polar aprotic solvents like DMF or THF .

Q. What experimental and computational strategies resolve contradictions in regioselectivity data for this compound derivatives?

- Methodological Answer :

- Kinetic vs. Thermodynamic Control : Perform time-resolved NMR to track intermediate formation under varying temperatures.

- Computational Validation : Compare DFT-predicted transition states (e.g., using the Colle-Salvetti correlation-energy functional) with experimental product ratios .

- Isotopic Labeling : Use deuterated analogs to probe mechanistic pathways (e.g., radical vs. ionic bromination) .

- Statistical Analysis : Apply multivariate regression to identify dominant factors (e.g., steric effects from the isopropyl group) .

Q. How can researchers optimize catalytic systems for selective functionalization of this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄, XPhos) for Suzuki couplings, varying ligands to enhance steric tolerance for the isopropyl group .

- Solvent Optimization : Compare yields in polar aprotic (DMF) vs. ethereal solvents (THF) to balance solubility and reaction kinetics.

- Additive Effects : Include phase-transfer catalysts (e.g., TBAB) or silver salts (Ag₂O) to stabilize intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.